molecular formula C11H19N3 B13005032 (3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

Cat. No.: B13005032
M. Wt: 193.29 g/mol
InChI Key: PUTPQYZFQNSTKP-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tert-butyl group and the methanamine moiety adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine can be achieved through a multi-step process. One common method involves the condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent . This reaction proceeds at ambient temperature and yields the desired product in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the methanamine moiety.

    Substitution: The tert-butyl group and the methanamine moiety can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine is unique due to its specific combination of the pyrrolo[1,2-b]pyrazole core, the tert-butyl group, and the methanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

(3-tert-butyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

InChI

InChI=1S/C11H19N3/c1-11(2,3)10-8(7-12)13-14-6-4-5-9(10)14/h4-7,12H2,1-3H3

InChI Key

PUTPQYZFQNSTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CCCN2N=C1CN

Origin of Product

United States

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